molecular formula C22H21N5O B15246419 N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide

Cat. No.: B15246419
M. Wt: 371.4 g/mol
InChI Key: DPOLJYVJAPSAMB-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is a complex organic compound that features both imidazole and pyrazole functional groups. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole and pyrazole rings separately, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other Lewis acids to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide: Lacks the pyrazole moiety, which may result in different biological activity.

    N-(2-(1H-Pyrazol-1-yl)-1-phenylethyl)benzamide: Lacks the imidazole moiety, potentially altering its interaction with biological targets.

    N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-methylbenzamide: A methyl group replaces the pyrazole moiety, which can affect its chemical reactivity and biological properties.

Uniqueness

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a broader range of biological activities and chemical reactivity. This dual functionality allows it to interact with multiple targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)-3-(pyrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C22H21N5O/c28-22(20-9-4-6-18(14-20)15-27-12-5-10-24-27)25-21(16-26-13-11-23-17-26)19-7-2-1-3-8-19/h1-14,17,21H,15-16H2,(H,25,28)

InChI Key

DPOLJYVJAPSAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4

Origin of Product

United States

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